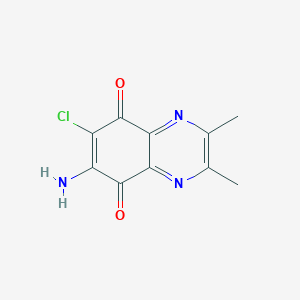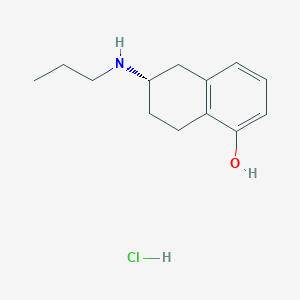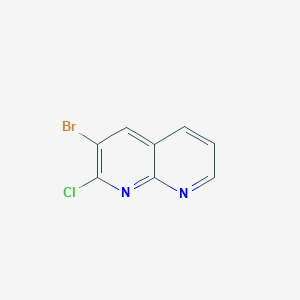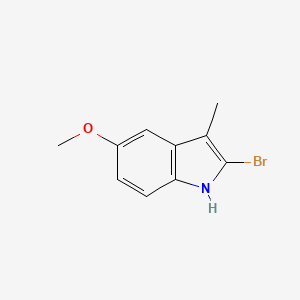
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H8ClN3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties. The presence of both amino and chloro groups in its structure makes it a versatile compound for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and solvents is common in large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-2,3-dimethylquinoxaline-5,8-dione
- 7-Chloro-2,3-dimethylquinoxaline-5,8-dione
- 6-Amino-7-chloroquinoxaline-5,8-dione
Comparison: Compared to its similar compounds, 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione stands out due to the presence of both amino and chloro groups, which enhance its reactivity and versatility in chemical reactions. This unique combination of functional groups allows for the synthesis of a broader range of derivatives with diverse pharmacological properties .
Eigenschaften
CAS-Nummer |
7697-91-8 |
|---|---|
Molekularformel |
C10H8ClN3O2 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
6-amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C10H8ClN3O2/c1-3-4(2)14-8-7(13-3)9(15)5(11)6(12)10(8)16/h12H2,1-2H3 |
InChI-Schlüssel |
IFUHLPIJPZVJMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=O)C(=C(C2=O)Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)





![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)
